![molecular formula C26H25N5O3S B2995921 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-23-9](/img/structure/B2995921.png)
3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Agents
Research has identified triazoloquinazolinone derivatives as potential H1-antihistaminic agents. A series of compounds, including variations of triazoloquinazolinone, were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds were found to protect animals from histamine-induced bronchospasm significantly. Notably, one compound emerged as particularly active, offering protection comparable to that of chlorpheniramine maleate, a reference standard, but with significantly reduced sedation effects. This suggests that triazoloquinazolinone derivatives could serve as prototypes for the development of a new class of H1-antihistaminic agents, showcasing their potential in scientific research for therapeutic applications (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).
Anticancer Activity
Another application of triazoloquinazolinone derivatives is in the realm of anticancer research. Specific derivatives have been synthesized and tested for their ability to inhibit tubulin polymerization, an essential process in cell division, showcasing potential as anticancer agents. The compounds demonstrated potent anticancer activity across a large panel of cancer cell lines, with notable effects on cell shape changes, migration, and tube formation in endothelial cells. This indicates their potential utility as both direct anticancer agents and vascular disrupting agents, highlighting the versatility of triazoloquinazolinone derivatives in scientific research aimed at developing novel cancer therapies (Driowya et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have potent activity against certain bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These bacteria are common targets for antimicrobial agents.
Mode of Action
Compounds with similar structures have been synthesized by the nucleophilic substitution reaction . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in the target bacteria, leading to their inhibition or death .
Result of Action
The compound has shown potent activity against certain bacteria, suggesting that it may lead to their inhibition or death . This indicates that the compound’s action at the molecular and cellular levels results in significant antimicrobial effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-26(2,3)17-12-14-20(15-13-17)35(32,33)25-24-28-23(27-18-8-7-9-19(16-18)34-4)21-10-5-6-11-22(21)31(24)30-29-25/h5-16H,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHYBFDVWYEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.